

Application Note: HPLC Analytical Method for the Quantification of Pantoprazole Impurity A

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Compound of Interest		
Compound Name:	Pantoprazole Impurity A	
Cat. No.:	B13401856	Get Quote

This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of **Pantoprazole Impurity A** in bulk drug substances and pharmaceutical formulations. This method is crucial for quality control, ensuring the safety and efficacy of pantoprazole products.

Pantoprazole, a proton pump inhibitor, can contain various impurities stemming from its synthesis or degradation.[1] **Pantoprazole Impurity A**, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a key related substance that requires careful monitoring. The described HPLC method provides high resolution and sensitivity for the separation and quantification of this specific impurity.[2][3]

The method utilizes a C18 stationary phase with a gradient elution of a buffered mobile phase and an organic modifier, allowing for the effective separation of **Pantoprazole Impurity A** from the active pharmaceutical ingredient (API) and other related substances.[4] UV detection at 290 nm is employed for quantification.[2][4] Method validation has been performed in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, and precision.[2][5]

Quantitative Data Summary

The performance characteristics of the HPLC method for the quantification of **Pantoprazole Impurity A** are summarized below.

Table 1: Chromatographic Conditions



Parameter	Condition
HPLC Column	Hypersil ODS, C18 (125 x 4.0 mm, 5 μm)
Mobile Phase A	0.01 M Potassium Dihydrogen Phosphate buffer(pH adjusted to 7.0 with Orthophosphoric Acid)[6]
Mobile Phase B	Acetonitrile[6]
Gradient Elution	Time (min): 0-40 (A:B 80:20 -> 20:80), 40-45 (A:B 20:80 -> 80:20), 45-50 (A:B 80:20)[2]
Flow Rate	1.0 mL/min[2][4]
Column Temperature	40°C[2][6]
Detection Wavelength	290 nm[2][4][6]
Injection Volume	20 μL[1]
Diluent	Mobile Phase A and Acetonitrile in the ratio of 80:20 (v/v)[6]

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	
Resolution (Pantoprazole & Impurity A)	≥ 2.0[2]	
Tailing Factor (Pantoprazole)	≤ 2.0[7]	
Theoretical Plates (Pantoprazole)	> 2000	
Relative Standard Deviation (RSD)	≤ 2.0% for six replicate injections	

Table 3: Method Validation Data

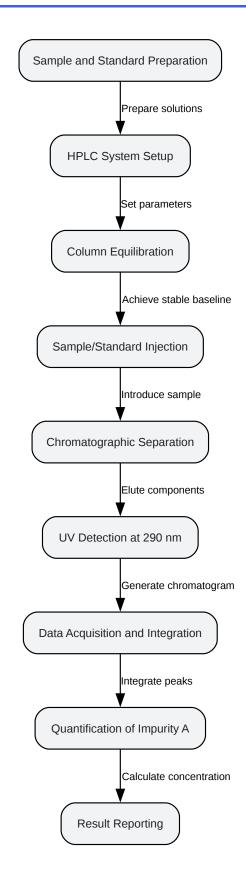


Parameter	Result
Linearity (r²)	> 0.999[2][4]
Accuracy (% Recovery)	97.6 - 105.8%[3]
Precision (RSD)	< 2.0%
Limit of Detection (LOD)	0.043 - 0.047 μg/mL[4]
Limit of Quantification (LOQ)	0.13 - 0.14 μg/mL[4]

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of **Pantoprazole Impurity A** using the described HPLC method.





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Caption: HPLC analysis workflow for Pantoprazole Impurity A.



Detailed Experimental Protocols

- 1. Preparation of Mobile Phase
- Mobile Phase A (0.01 M Potassium Dihydrogen Phosphate Buffer, pH 7.0): Dissolve 1.36 g
 of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.[6] Adjust the pH to 7.0
 with a dilute solution of orthophosphoric acid. Filter the buffer through a 0.45 μm membrane
 filter and degas.
- Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.[6]
- 2. Preparation of Standard Solutions
- Impurity A Stock Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of
 Pantoprazole Impurity A reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Working Standard Solution (approx. 1 μg/mL): Dilute 1.0 mL of the Impurity A Stock Solution to 100 mL with the diluent.
- 3. Preparation of Sample Solution
- Pantoprazole Bulk Drug: Accurately weigh about 50 mg of the pantoprazole sample into a 50 mL volumetric flask.[2] Dissolve in and dilute to volume with the diluent to obtain a final concentration of approximately 1 mg/mL.
- Pantoprazole Tablets: Weigh and finely powder not fewer than 20 tablets. Transfer an
 accurately weighed portion of the powder, equivalent to about 50 mg of pantoprazole, into a
 50 mL volumetric flask. Add about 30 mL of diluent and sonicate for 15 minutes to ensure
 complete dissolution. Dilute to volume with the diluent, mix well, and filter through a 0.45 μm
 syringe filter, discarding the first few milliliters of the filtrate.
- 4. Chromatographic Procedure
- Set up the HPLC system with the chromatographic conditions specified in Table 1.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.



- Inject the diluent (blank) to ensure no interfering peaks are present.
- Perform six replicate injections of the Working Standard Solution to check for system suitability. The acceptance criteria in Table 2 must be met.
- Inject the prepared sample solutions in duplicate.
- After the analysis, wash the column with a suitable solvent mixture (e.g., acetonitrile/water 80:20 v/v) for at least 30 minutes.

5. Calculation

Calculate the percentage of **Pantoprazole Impurity A** in the sample using the following formula:

% Impurity A = (Area_impurity_sample / Area_impurity_standard) * (Conc_standard / Conc_sample) * 100

Where:

- Area impurity sample = Peak area of Impurity A in the sample chromatogram
- Area impurity standard = Average peak area of Impurity A in the standard chromatogram
- Conc standard = Concentration of Impurity A in the Working Standard Solution (μg/mL)
- Conc sample = Concentration of Pantoprazole in the Sample Solution (μg/mL)

This detailed application note and protocol provide a robust framework for the accurate quantification of **Pantoprazole Impurity A**, supporting the quality assessment of pantoprazole active pharmaceutical ingredients and finished products.

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